molecular formula C25H26ClNO9 B1662130 Amrubicin hydrochloride CAS No. 110311-30-3

Amrubicin hydrochloride

Cat. No. B1662130
M. Wt: 519.9 g/mol
InChI Key: BHMLHEQFWVQAJS-IITOGVPQSA-N
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Description

Amrubicin hydrochloride is a third-generation synthetic anthracycline that is currently in development for the treatment of small cell lung cancer . It is marketed in Japan since 2002 by Sumitomo under the brand name Calsed . Amrubicin acts by inhibiting topoisomerase II .


Synthesis Analysis

The total chemical synthesis of amrubicin has been described in a publication by Ishizumi . The synthesis of amrubicin is complicated due to its large, multi-ring structure and numerous side groups, and requires multiple purification steps .


Molecular Structure Analysis

The molecular formula of Amrubicin hydrochloride is C25H26ClNO9 . Its average mass is 519.928 Da and its monoisotopic mass is 519.129639 Da .


Chemical Reactions Analysis

Amrubicin is a 9-aminoanthracycline derivative and promotes cell growth inhibition by stabilizing protein – DNA complexes followed by double-stranded DNA breaks, which are mediated by topoisomerase-II enzyme . Amrubicin shows decreased DNA intercalation when compared with doxorubicin .


Physical And Chemical Properties Analysis

Amrubicin hydrochloride is a small molecule with an average weight of 483.473 and a chemical formula of C25H25NO9 .

Scientific Research Applications

Application in Small Cell Lung Cancer Treatment

Amrubicin hydrochloride is extensively researched in the context of treating small cell lung cancer (SCLC). A study highlighted its application as a potent topoisomerase II inhibitor, making it a key agent in lung cancer treatment. Notably, it was used as second- or third-line therapy, demonstrating effectiveness with manageable toxicities in patients with SCLC. This suggests its potential as a valuable therapeutic option in lung cancer management (Nagata et al., 2013).

Efficacy in Prostate and Bladder Cancer

Amrubicin hydrochloride has also been employed in treating other cancers, such as prostate and bladder cancer. A case study described the successful use of amrubicin in treating small cell carcinoma of the prostate, highlighting its role beyond lung cancer treatment (Katou et al., 2008). Additionally, it was studied for intravesical treatment in superficial bladder cancer, indicating its potential application in various urological cancers (Tsushima et al., 2001).

Use in Malignant Lymphoma

The efficacy of amrubicin hydrochloride extends to the treatment of malignant lymphoma. Clinical trials have explored its use as part of combination therapy, replacing doxorubicin hydrochloride in standard regimens for non-Hodgkin's lymphoma. This substitution demonstrated significant efficacy, thereby positioning amrubicin as an effective agent in combination chemotherapy for lymphoma (Akutsu et al., 2001).

Role in Pharmacogenomics

Amrubicin hydrochloride's impact on pharmacogenomics is noteworthy. Studies have shown a correlation between NQO1 C609T polymorphism and clinical outcomes in lung cancer patients treated with amrubicin. This suggests that individual genetic variations can influence the efficacy and safety of amrubicin treatment, highlighting its role in personalized medicine (Nagata et al., 2012).

Safety And Hazards

The toxicity of amrubicin is similar to that of doxorubicin, although amrubicin shows almost no cardiotoxicity . In relevant trials, amrubicin was administered intravenously at a dose of 35–40 mg/m2 on days 1–3 every three weeks .

Future Directions

Amrubicin therapy has shown promise for the treatment of SCLC, but challenges still remain. Finding the best regimen is the most important task .

properties

IUPAC Name

(7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMLHEQFWVQAJS-IITOGVPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10911577
Record name 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amrubicin hydrochloride

CAS RN

110311-30-3
Record name Amrubicin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110311-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amrubicin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMRUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUL6MP8FZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
334
Citations
D Ogawara, M Fukuda, Y Nakamura… - Cancer management …, 2010 - Taylor & Francis
… Amrubicin hydrochloride is a synthetic anthracycline agent, with a similar structure to doxorubicin, in which the hydroxyl group at position 9 group in amrubicin is replaced by an amino …
Number of citations: 14 www.tandfonline.com
N Tani, M Yabuki, S Komuro, H Kanamaru - Xenobiotica, 2005 - Taylor & Francis
The in vitro metabolism of amrubicin by rat and human liver microsomes and cytosol was examined. The main metabolic routes in both species were reductive deglycosylation and …
Number of citations: 38 www.tandfonline.com
T Kimura, S Kudoh, K Hirata - Clinical Medicine Insights …, 2011 - journals.sagepub.com
… Amrubicin hydrochloride (AMR) is a synthetic anthracycline anticancer agent and a potent topoisomerase II inhibitor. Here, we discuss the features of SCLC, the chemistry, …
Number of citations: 11 journals.sagepub.com
J Ikeda, R Maruyama, T Okamoto, F Shoji… - Japanese journal of …, 2006 - academic.oup.com
Objective: A single-center phase I trial was designed to determine both the dose-limiting toxicities and the maximum tolerated dose (MTD) for amrubicin hydrochloride in combination …
Number of citations: 8 academic.oup.com
K Takahashi, M Hanada - Pharmaceutical Process Chemistry, 2010 - Wiley Online Library
… This chapter outlines the process chemistry of amrubicin hydrochloride prepared by a fully synthetic method, distinct from the traditionally established fermentation or semisynthetic …
Number of citations: 2 onlinelibrary.wiley.com
S NAKAI, K AKAO, M ITO, Y MIZUNO… - Drug Metabolism and …, 1998 - jstage.jst.go.jp
Pharmacokinetics on plasma and blood cells concentration, tissue distribution and excretion of amrubicin hydrochloride(SM-5887), a novel antitumor agent, were investigated after a …
Number of citations: 1 www.jstage.jst.go.jp
S NAKAI, K AKAO, M ITO, H KANAMARU… - Drug Metabolism and …, 1998 - jstage.jst.go.jp
2. In rat tissues, major radioactive components were nonpolar or less polar metabolites, such as Met B and SM-5887-13-OH, and the unchanged SM-5887. 3. The structures of the …
Number of citations: 2 www.jstage.jst.go.jp
E Byron, A Chiappori - Expert Opinion on Orphan Drugs, 2013 - Taylor & Francis
Introduction: Despite small-cell lung cancer often being very sensitive to chemotherapy treatment, duration of response is often short-lived in patients who are diagnosed with extensive …
Number of citations: 0 www.tandfonline.com
Y Shishido, T Furuta, T Matsuzaki, H Nagata… - Biological and …, 2010 - jstage.jst.go.jp
… Amrubicin hydrochloride,()-(7S, 9S)-9-acetyl-9-amino-7-[(2-deoxy-bD-erythro-pentopyranosyl) oxy]-7, 8, 9, 10-tetrahydro-6, 11-dihydroxy-5, 12-naphthacenedione hydrochloride (…
Number of citations: 1 www.jstage.jst.go.jp
YH Kim, T Mio, K Masago, K Irisa… - Oncology …, 2010 - spandidos-publications.com
Amrubicin (AMR) is one of the most active chemotherapeutic agents for small-cell lung cancer (SCLC). Previous phase II studies reported on its effectiveness and severe hematological …
Number of citations: 4 www.spandidos-publications.com

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